An In-depth Technical Guide to 5,6-Dimethylpyrimidin-4-amine: Chemical Properties and Structure
An In-depth Technical Guide to 5,6-Dimethylpyrimidin-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5,6-Dimethylpyrimidin-4-amine (CAS Number: 54568-12-6), a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 54568-12-6 | [1][2] |
| Molecular Formula | C₆H₉N₃ | [1][2] |
| Molecular Weight | 123.16 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3] |
Structural Information
The structural framework of 5,6-Dimethylpyrimidin-4-amine is characterized by a pyrimidine ring substituted with two methyl groups at positions 5 and 6, and an amine group at position 4.
| Identifier | Representation |
| IUPAC Name | 5,6-dimethylpyrimidin-4-amine |
| SMILES | NC1=NC=NC(C)=C1C |
| InChI | InChI=1S/C6H9N3/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H2,7,8,9) |
Synthesis Protocol
A general methodology for the synthesis of 5,6-Dimethylpyrimidin-4-amine involves the reaction of 4-chloro-5,6-dimethylpyrimidine with a suitable amine source. The following is a representative experimental protocol.
Reaction Scheme:
Experimental Procedure:
To a solution of 4-chloro-5,6-dimethylpyrimidine in an anhydrous solvent such as toluene, sequential additions of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., BINAP), a base (e.g., sodium tert-butoxide), and an amine source (e.g., benzophenone imine) are made. The reaction mixture is then typically heated under an inert atmosphere until completion. The product, 5,6-Dimethylpyrimidin-4-amine, can be isolated and purified using standard techniques such as column chromatography.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways for 5,6-Dimethylpyrimidin-4-amine. However, the broader class of pyrimidine derivatives is well-documented for its wide range of pharmacological effects. Pyrimidines are known to act as:
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Kinase Inhibitors: Many pyrimidine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[4][5][6]
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Anticancer Agents: The pyrimidine scaffold is a core component of several anticancer drugs that interfere with DNA synthesis or other cellular processes essential for tumor growth.[7][8][9]
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Antiviral and Antimicrobial Agents: Certain pyrimidine analogues exhibit potent activity against a range of viruses and microbial pathogens.[10][11][12]
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Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their ability to modulate inflammatory responses.[13][14][15]
Given the prevalence of biological activity within the pyrimidine class, it is plausible that 5,6-Dimethylpyrimidin-4-amine may exhibit similar properties. Further research is required to elucidate its specific biological targets and mechanisms of action.
Below is a generalized representation of a kinase inhibition pathway, a common mechanism for biologically active pyrimidine derivatives.
Safety and Handling
Based on available safety data sheets, 5,6-Dimethylpyrimidin-4-amine is classified with the following GHS hazard statements:
Storage: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[2][3]
Conclusion
5,6-Dimethylpyrimidin-4-amine is a pyrimidine derivative with potential for further investigation in drug discovery and development. While its specific physicochemical and biological properties are not yet fully characterized, its structural relationship to a class of compounds with proven pharmacological importance makes it a molecule of interest. Future research should focus on the experimental determination of its physical constants, a thorough evaluation of its biological activity against various targets, and elucidation of its mechanism of action.
References
- 1. 54568-12-6 | 5,6-Dimethylpyrimidin-4-amine - Moldb [moldb.com]
- 2. 54568-12-6|5,6-Dimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 3. 4-Pyrimidinamine, 5,6-dimethyl- (9CI) | 54568-12-6 [amp.chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Benchchem [benchchem.com]
- 7. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
